2-(2-{[5-(acetylamino)-2-methoxybenzyl]amino}-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide
Description
2-(2-{[5-(Acetylamino)-2-methoxybenzyl]amino}-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its complex molecular structure suggests significant versatility and functionality.
Properties
IUPAC Name |
2-[2-[(5-acetamido-2-methoxyphenyl)methylamino]-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5/c1-17-8-7-10-23(18(17)2)30-27(33)22-9-5-6-11-25(22)35-16-26(32)28-15-20-14-21(29-19(3)31)12-13-24(20)34-4/h5-14H,15-16H2,1-4H3,(H,28,32)(H,29,31)(H,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVVDQUNZLGYFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2OCC(=O)NCC3=C(C=CC(=C3)NC(=O)C)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[5-(acetylamino)-2-methoxybenzyl]amino}-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide typically involves several steps:
Formation of the benzylamine core: : Starting with 5-(acetylamino)-2-methoxybenzylamine.
Coupling Reaction: : The benzylamine core is coupled with 2-oxoethoxy groups under controlled conditions.
Final Coupling: : The intermediate is reacted with 2,3-dimethylphenyl isocyanate to form the final compound.
Industrial Production Methods
Industrial methods often optimize yield and scalability. Common strategies include:
Catalytic Reactions: : Utilizing catalysts to improve reaction rates and yields.
Continuous Flow Synthesis: : For large-scale production, offering consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Reacts with oxidizing agents to form various oxidized derivatives.
Reduction: : Undergoes reduction to yield different reduction products.
Substitution: : Participates in substitution reactions, allowing modification of functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or other strong oxidizers.
Reduction: : Sodium borohydride or hydrogenation conditions.
Substitution: : Various halogenating agents for halogenation, nitrating agents for nitration, etc.
Major Products
Oxidation Products: : Different oxidized forms of the compound.
Reduction Products: : Hydrogenated versions.
Substitution Products: : Compounds with modified functional groups.
Scientific Research Applications
Chemistry
Catalysis: : Functions as a catalyst in specific organic reactions.
Synthetic Intermediates: : Used to synthesize other complex molecules.
Biology
Enzyme Inhibition: : Potential inhibitor for specific enzymes.
Cellular Studies: : Utilized in studies involving cellular mechanisms.
Medicine
Drug Development: : Explored as a potential therapeutic agent.
Biomarker Studies: : Investigated for use in identifying disease biomarkers.
Industry
Material Science: : Involved in developing new materials with specific properties.
Chemical Engineering: : Applied in various processes within chemical engineering.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Enzyme Binding: : May inhibit or activate enzymes by binding to their active sites.
Signal Transduction: : Influences signaling pathways within cells.
Receptor Interaction: : Binds to cellular receptors, altering their function.
Comparison with Similar Compounds
Similar Compounds
2-(2-{[5-(acetylamino)-2-methoxybenzyl]amino}-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide: has structural similarities with other benzamide derivatives, yet its unique functional groups and substituents confer distinct properties.
Uniqueness
Functional Groups: : The presence of both acetylamino and methoxy groups provides unique reactivity.
Molecular Targeting: : Specificity in binding to particular molecular targets, distinguishing it from other similar compounds.
Feel free to ask for more details about any specific section or further expand on any topic!
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
